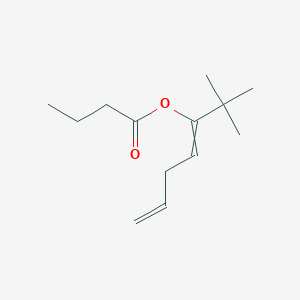
2,2-Dimethylhepta-3,6-dien-3-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylhepta-3,6-dien-3-yl butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings. This particular compound is characterized by its unique structure, which includes a hepta-dienyl chain with dimethyl substitutions and a butanoate ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhepta-3,6-dien-3-yl butanoate typically involves the esterification of 2,2-Dimethylhepta-3,6-dien-3-ol with butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhepta-3,6-dien-3-yl butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2,2-Dimethylhepta-3,6-dien-3-yl butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhepta-3,6-dien-3-yl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then exert their biological effects. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylhepta-3,6-dien-3-yl hexanoate: Similar structure but with a hexanoate ester group.
Geranyl butanoate: Similar ester group but with a different alkyl chain structure
Uniqueness
2,2-Dimethylhepta-3,6-dien-3-yl butanoate is unique due to its specific combination of a hepta-dienyl chain with dimethyl substitutions and a butanoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
61666-15-7 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2,2-dimethylhepta-3,6-dien-3-yl butanoate |
InChI |
InChI=1S/C13H22O2/c1-6-8-10-11(13(3,4)5)15-12(14)9-7-2/h6,10H,1,7-9H2,2-5H3 |
InChI Key |
CBUFVJYLDWSLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(=CCC=C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















